2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-16-9-11-19(12-10-16)31(26,27)21-20(24-15-17-6-5-13-23-14-17)30-22(25-21)32(28,29)18-7-3-2-4-8-18/h5-6,9-14,18,24H,2-4,7-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLIMMIXXAAVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Introduction of Cyclohexanesulfonyl Group at Position 2
Compound I (5 mmol, 1.68 g) was dissolved in anhydrous DCM (15 mL) under N₂. Cyclohexanesulfonyl chloride (6 mmol, 1.12 g) and triethylamine (12 mmol, 1.21 g) were added dropwise at 0°C. After 24 hours at room temperature, the mixture was washed with 1M HCl (2 × 10 mL), yielding 2-cyclohexanesulfonyl-4-bromo-1,3-thiazol-5-amine (II ) as a white powder (68% yield).
4-Methylbenzenesulfonyl Functionalization at Position 4
Intermediate II (4 mmol, 1.47 g) underwent sulfonylation with 4-methylbenzenesulfonyl chloride (5 mmol, 0.95 g) in THF (20 mL) using NaH (60% dispersion, 6 mmol, 0.24 g) as base. After 12 hours at 50°C, 2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine (III ) was isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3, 61% yield).
Table 1: Sulfonylation Optimization
| Condition | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Et₃N | DCM | 25 | 68 |
| Sodium hydride | NaH | THF | 50 | 61 |
| Pyridine | C₅H₅N | DMF | 80 | 54 |
N-Alkylation with (Pyridin-3-yl)Methylamine
Intermediate III (3 mmol, 1.42 g) was reacted with (pyridin-3-yl)methylamine (4.5 mmol, 0.49 g) in the presence of K₂CO₃ (6 mmol, 0.83 g) and KI (0.3 mmol, 0.05 g) in DMF (15 mL) at 90°C for 8 hours. The crude product was purified via recrystallization (ethanol/water) to afford the target compound as a crystalline solid (58% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, 1H, J = 4.8 Hz, pyridine-H), 8.51 (s, 1H, pyridine-H), 7.85 (d, 2H, J = 8.2 Hz, tosyl-H), 7.46 (d, 2H, J = 8.2 Hz, tosyl-H), 4.62 (s, 2H, NCH₂), 3.12–3.21 (m, 1H, cyclohexane-H), 2.39 (s, 3H, CH₃), 1.52–1.89 (m, 10H, cyclohexane-H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=S), 149.2 (pyridine-C), 144.7 (tosyl-C), 134.2 (thiazole-C), 128.9–126.3 (aromatic-C), 62.1 (NCH₂), 53.8 (cyclohexane-C), 21.4 (CH₃).
- HRMS (ESI) : m/z calcd for C₂₂H₂₈N₃O₄S₃ [M + H]⁺: 526.1124; found: 526.1121.
Mechanistic Insights and Side-Reaction Mitigation
The dual sulfonylation sequence proceeds via an electrophilic aromatic substitution mechanism, with the thiazole’s electron-deficient aromatic ring facilitating attack by sulfonyl chlorides. Competitive sulfonation at position 5 was mitigated by prior bromination, directing reactivity to positions 2 and 4. N-Alkylation with (pyridin-3-yl)methylamine followed an SN2 pathway, with KI enhancing nucleophilicity through the “Kornblum effect”.
Analyse Chemischer Reaktionen
Types of Reactions
2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine can undergo various reactions due to the presence of its diverse functional groups:
Oxidation: : The sulfonyl groups can undergo oxidation reactions, leading to the formation of sulfonic acids.
Reduction: : The reduction of sulfonyl groups to thiols can be achieved under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic rings and thiazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or other metal hydrides.
Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology
Its structural features may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine
The compound may have potential as a lead compound in drug discovery, particularly due to the presence of the thiazole ring, which is known for its biological activity.
Industry
In industrial applications, this compound could serve as a specialty chemical in the production of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
Molecular Targets
The precise mechanism of action for this compound would depend on its specific application. In biochemical contexts, the thiazole ring might interact with enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved
The compound may influence metabolic pathways by binding to key enzymes or altering the function of specific proteins, leading to downstream effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the thiazole core but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Key Structural Differences:
- Sulfonyl Groups: The target compound’s cyclohexane sulfonyl group is bulkier and more lipophilic than the 4-chlorobenzenesulfonyl or morpholinosulfonyl groups in analogs .
- Pyridine Position : The pyridin-3-ylmethyl substituent (target) may exhibit distinct electronic effects compared to pyridin-4-ylmethyl (), altering receptor binding .
Research Findings
Physicochemical Properties
- Lipophilicity: Dual sulfonyl groups in the target compound likely increase logP compared to mono-sulfonyl analogs (e.g., : logP ~2.8) .
- Thermal Stability : Tosyl-substituted thiazoles (e.g., ) exhibit melting points >100°C, suggesting the target may have similar stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
